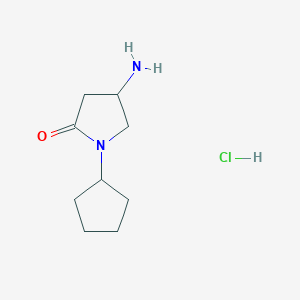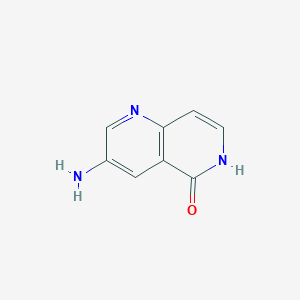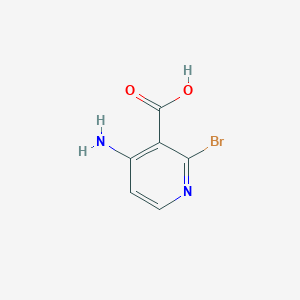![molecular formula C10H17Cl2N3OS B1379086 Dihydrochlorure de 1-[(2-amino-1,3-thiazol-4-yl)méthyl]azépan-4-one CAS No. 1426290-65-4](/img/structure/B1379086.png)
Dihydrochlorure de 1-[(2-amino-1,3-thiazol-4-yl)méthyl]azépan-4-one
Vue d'ensemble
Description
1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride is a compound that features a thiazole ring, which is a versatile moiety contributing to the development of various drugs and biologically active agents . The thiazole ring consists of sulfur and nitrogen atoms, which provide unique chemical properties and reactivity .
Applications De Recherche Scientifique
1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
The primary target of 1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the bacterial cell wall synthesis, making it a potential target for antibacterial agents .
Mode of Action
The compound interacts with its target enzyme through protein-ligand interactions . The binding affinity of the compound to the enzyme is influenced by the presence of a hydroxyl group substituted on the benzene ring . The compound acts as an antagonist against the target enzyme, potentially inhibiting its function .
Biochemical Pathways
The compound’s interaction with the target enzyme affects the biochemical pathway of bacterial cell wall synthesis . By acting as an antagonist to the enzyme UDP-N-acetylmuramate/L-alanine ligase, the compound may disrupt this pathway, leading to the inhibition of bacterial growth .
Result of Action
The compound has shown moderate to significant antibacterial and antifungal potential . It has demonstrated significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also showed antifungal potential against Candida glabrata and Candida albicans .
Analyse Biochimique
Biochemical Properties
1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiazole ring in this compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the enzyme’s activity, leading to changes in cellular redox states. Additionally, 1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride can bind to proteins involved in cell signaling pathways, such as kinases and phosphatases, altering their phosphorylation status and downstream signaling events .
Cellular Effects
The effects of 1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can activate or inhibit specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, 1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride can affect gene expression by interacting with transcription factors and epigenetic regulators, resulting in altered expression of genes involved in cell cycle regulation, stress responses, and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of 1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions . These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction and the target enzyme. For instance, 1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation and downstream signaling . Additionally, this compound can modulate gene expression by interacting with DNA-binding proteins and chromatin modifiers, leading to changes in chromatin structure and transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride can change over time due to its stability, degradation, and long-term impact on cellular function . This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or oxidative conditions . Long-term studies have shown that prolonged exposure to 1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride can lead to sustained changes in cellular function, such as altered cell proliferation rates, increased oxidative stress, and changes in metabolic activity .
Dosage Effects in Animal Models
The effects of 1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride vary with different dosages in animal models . At low doses, this compound can exert beneficial effects, such as enhanced antioxidant activity and improved cellular function . At high doses, it can induce toxic or adverse effects, including oxidative damage, inflammation, and cell death . Threshold effects have been observed, where a specific dosage range elicits maximal beneficial effects without causing toxicity . These findings highlight the importance of dosage optimization in therapeutic applications of 1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride .
Metabolic Pathways
1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can influence metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . Additionally, 1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride can affect metabolite levels by altering the expression of genes encoding metabolic enzymes and transporters . These interactions can lead to changes in cellular energy production, redox balance, and biosynthetic processes .
Transport and Distribution
The transport and distribution of 1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms, such as those involving solute carrier transporters . Once inside the cell, 1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride is critical for its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For example, 1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride can be directed to the nucleus by nuclear localization signals, where it can interact with DNA and chromatin modifiers to regulate gene expression . Similarly, its localization to mitochondria can influence mitochondrial function and cellular energy production .
Méthodes De Préparation
One common synthetic route includes the reaction of 2-aminothiazole with appropriate alkylating agents under controlled conditions . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as using specific solvents, catalysts, and temperature controls .
Analyse Des Réactions Chimiques
1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the C-2 position. Common reagents and conditions used in these reactions include acids, bases, and specific solvents.
Comparaison Avec Des Composés Similaires
1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride can be compared with other thiazole-containing compounds, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug. The uniqueness of 1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride lies in its specific structure and the combination of the thiazole ring with the azepan-4-one moiety, which may confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[(2-amino-1,3-thiazol-4-yl)methyl]azepan-4-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS.2ClH/c11-10-12-8(7-15-10)6-13-4-1-2-9(14)3-5-13;;/h7H,1-6H2,(H2,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOZXXQGZMVGEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCN(C1)CC2=CSC(=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-thiazol-2-amine](/img/structure/B1379007.png)
![4-{[(4-Bromophenyl)sulfonyl]methyl}piperidine hydrochloride](/img/structure/B1379009.png)






![3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane](/img/structure/B1379020.png)
![{2-[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}amine hydrochloride](/img/structure/B1379022.png)



